2-Chloro-4-isocyanato-1-methoxybenzene
Overview
Description
2-Chloro-4-isocyanato-1-methoxybenzene is an organic compound with the molecular formula C8H6ClNO2. It is characterized by the presence of a chlorine atom, an isocyanate group, and a methoxy group attached to a benzene ring. This compound is used in various chemical reactions and has applications in multiple scientific fields .
Preparation Methods
The synthesis of 2-Chloro-4-isocyanato-1-methoxybenzene typically involves the reaction of 2-chloro-4-nitroanisole with phosgene. The reaction conditions include the use of a solvent such as dichloromethane and a catalyst like triethylamine. The process involves the conversion of the nitro group to an isocyanate group through a series of steps, including reduction and subsequent reaction with phosgene .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
2-Chloro-4-isocyanato-1-methoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.
Addition Reactions: The isocyanate group can react with nucleophiles like amines to form ureas or with alcohols to form carbamates.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
2-Chloro-4-isocyanato-1-methoxybenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: The compound is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Chloro-4-isocyanato-1-methoxybenzene involves its reactivity with nucleophiles. The isocyanate group is highly electrophilic and readily reacts with nucleophiles to form stable products. This reactivity is exploited in various applications, such as the modification of biomolecules and the synthesis of new materials .
Comparison with Similar Compounds
2-Chloro-4-isocyanato-1-methoxybenzene can be compared with other similar compounds, such as:
2-Chloro-1-isocyanato-4-methoxybenzene: This compound has a similar structure but with different positions of the chlorine and isocyanate groups.
3-Chloro-4-methylphenyl isocyanate: This compound has a methyl group instead of a methoxy group and is used in similar applications.
The uniqueness of this compound lies in its specific reactivity and the positions of its functional groups, which make it suitable for particular synthetic and industrial applications .
Properties
IUPAC Name |
2-chloro-4-isocyanato-1-methoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO2/c1-12-8-3-2-6(10-5-11)4-7(8)9/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYRDQHNCDBDNSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N=C=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70182620 | |
Record name | 2-Chloro-4-isocyanatoanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70182620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28395-76-8 | |
Record name | 3-Chloro-4-methoxyphenyl isocyanate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28395-76-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-4-isocyanatoanisole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028395768 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Chloro-4-isocyanatoanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70182620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-4-isocyanatoanisole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.535 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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